Quinine sulfate

説明

An alkaloid derived from the bark of the cinchona tree. It is used as an antimalarial drug, and is the active ingredient in extracts of the cinchona that have been used for that purpose since before 1633. Quinine is also a mild antipyretic and analgesic and has been used in common cold preparations for that purpose. It was used commonly and as a bitter and flavoring agent, and is still useful for the treatment of babesiosis. Quinine is also useful in some muscular disorders, especially nocturnal leg cramps and myotonia congenita, because of its direct effects on muscle membrane and sodium channels. The mechanisms of its antimalarial effects are not well understood.

See also: Quinine (has active moiety) ... View More ...

Structure

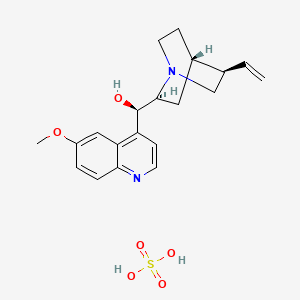

2D Structure

3D Structure of Parent

特性

IUPAC Name |

(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C20H24N2O2.H2O4S/c2*1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;1-5(2,3)4/h2*3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;(H2,1,2,3,4)/t2*13-,14-,19-,20+;/m00./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RONWGALEIBILOG-VMJVVOMYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H50N4O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50859000 | |

| Record name | Quinine sulfate (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50859000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

746.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

804-63-7, 207671-44-1 | |

| Record name | Quinine sulfate anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000804637 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cinchonan-9-ol, 6'-methoxy-, (8.alpha.,9R)-, sulfate (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Quinine sulfate (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50859000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quinine sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.236 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Kinin-szulfát | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUININE SULFATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M4XCR57IWG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Isolation of a Fever Fighter: A Technical History of Quinine Sulfate

A Whitepaper on the Discovery and Isolation of a Cornerstone Antimalarial

For researchers, scientists, and drug development professionals, the story of quinine sulfate is more than a historical account; it is a foundational case study in pharmacognosy, natural product chemistry, and the dawn of the modern pharmaceutical industry. The journey from the anecdotal use of cinchona bark to the isolation of its potent alkaloid, quinine, marks a pivotal moment in the fight against infectious disease and laid the groundwork for systematic drug discovery. This technical guide provides an in-depth exploration of the key scientific milestones, experimental methodologies, and quantitative data that defined the discovery and isolation of this compound.

From Indigenous Knowledge to European Pharmacopoeia: The Era of Cinchona Bark

The medicinal properties of the bark from the Cinchona tree, native to the Andean forests of South America, were first utilized by indigenous populations to treat fevers.[1] Jesuit missionaries in the early 17th century documented its efficacy and introduced the bark, often referred to as "Jesuit's bark" or "Peruvian bark," to Europe around 1632.[1] For nearly two centuries, the powdered bark was the primary, albeit crude, treatment for malaria. Its administration was often inconsistent due to variations in the quality and species of the bark, leading to unpredictable dosing and efficacy.

The Dawn of Alkaloid Chemistry: Isolation of Quinine

The turn of the 19th century saw significant advancements in the field of chemistry, particularly in the extraction of active principles from medicinal plants. The seminal breakthrough in the story of quinine came in 1820 when French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou successfully isolated the active alkaloid from Cinchona bark.[1][2][3] They named the compound quinine, a derivative of the Quechua word for the bark, "quina-quina".[1] This achievement was a landmark in medicine, as it allowed for the administration of a purified, quantifiable dose of the active compound, transforming the treatment of malaria from a speculative art to a more precise science.

The isolation of quinine is recognized as a pivotal moment that helped launch the modern pharmaceutical industry.[2] Pelletier and Caventou, in a move that would be unheard of today, did not patent their extraction process, instead publishing their methods to allow for widespread production.

Key Milestones in the Discovery and Characterization of Quinine

The isolation of quinine spurred further research into its chemical nature and that of other alkaloids present in cinchona bark.

-

1820: Pierre Joseph Pelletier and Joseph Bienaimé Caventou isolate quinine and cinchonine from cinchona bark.[1][2]

-

1854: Adolph Strecker determines the correct molecular formula for quinine as C₂₀H₂₄N₂O₂.

-

1944: Robert B. Woodward and William von Eggers Doering report the first total synthesis of quinine, a complex undertaking that was more of a scientific achievement than a commercially viable production method.

dot digraph "Timeline of Quinine Discovery and Isolation" { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#4285F4"];

"1600s" [label="1600s: Indigenous use of Cinchona bark in South America and its introduction to Europe."]; "1820" [label="1820: Pelletier and Caventou isolate quinine and cinchonine.", fillcolor="#FBBC05"]; "1854" [label="1854: Adolph Strecker determines the molecular formula of quinine."]; "1944" [label="1944: Woodward and Doering achieve the first total synthesis of quinine."];

"1600s" -> "1820" -> "1854" -> "1944"; } caption: "Key milestones in the history of quinine."

Quantitative Analysis of Cinchona Alkaloids

The isolation of quinine and other cinchona alkaloids enabled the first quantitative assessments of their efficacy and the quality of the bark from which they were extracted.

Yield of Quinine from Cinchona Bark

The concentration of quinine and other alkaloids varies significantly between different species of Cinchona and even within the same species depending on growing conditions. Early chemists and pharmacists noted that the "yellow" bark (Cinchona calisaya) was particularly potent.[2]

| Cinchona Species/Type | Reported Quinine Yield | Total Alkaloid Content | Notes |

| Cinchona calisaya ("yellow bark") | High (specific % not consistently reported in early sources) | Not specified | Preferred by Pelletier and Caventou for their isolation work. |

| Cinchona ledgeriana | 8% - 13% | Not specified | Became a major source for commercial quinine production. |

| General Cinchona Bark | Up to 90% of total alkaloids | 7% - 12% | Quinine is the most abundant alkaloid. |

Early Clinical Efficacy of Cinchona Alkaloids

One of the earliest large-scale clinical trials was conducted by the Madras Cinchona Commission between 1866 and 1868. This study provided the first robust comparative data on the effectiveness of the four main cinchona alkaloids in treating malaria.

| Alkaloid | Number of Cases Treated | Number of Failures | Failure Rate (%) |

| Quinine | 846 | 7 | 0.83% |

| Quinidine | 664 | 6 | 0.90% |

| Cinchonine | 559 | 23 | 4.11% |

| Cinchonidine | 403 | 10 | 2.48% |

Experimental Protocols: The Isolation of this compound

Pelletier and Caventou's 1820 Isolation of Quinine

Objective: To isolate the active antimalarial principle from Cinchona bark.

Materials:

-

Powdered "yellow" Cinchona bark (Cinchona calisaya)

-

Slaked lime (calcium hydroxide, Ca(OH)₂)

-

Water

-

Organic solvent (e.g., hot toluene or alcohol)

-

Dilute sulfuric acid (H₂SO₄)

Methodology:

-

Alkaloid Liberation: The powdered cinchona bark was mixed with an aqueous slurry of slaked lime. This alkaline environment deprotonates the nitrogen atoms in the alkaloid salts naturally present in the bark, converting them into their free base form. The free bases are more soluble in organic solvents.

-

Solvent Extraction: The mixture was then extracted with an organic solvent, such as hot toluene or alcohol. The organic solvent selectively dissolves the alkaloid free bases, leaving behind the bulk of the plant material.

-

Acidic Extraction and Salt Formation: The organic extract containing the dissolved alkaloids was then treated with dilute sulfuric acid. The acid protonates the basic nitrogen atoms of the alkaloids, forming their corresponding sulfate salts. These salts are soluble in the aqueous acidic solution but insoluble in the organic solvent. This step effectively transfers the alkaloids from the organic phase to the aqueous phase.

-

Crystallization: The aqueous solution of this compound was then concentrated. Upon cooling, the less soluble this compound would crystallize out of the solution, allowing for its separation and purification.

dot digraph "Pelletier and Caventou's Quinine Isolation Workflow" { rankdir="TB"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#34A853"];

A [label="Powdered Cinchona Bark"]; B [label="Mix with Slaked Lime (Ca(OH)₂) in water"]; C [label="Extract with Organic Solvent (e.g., hot toluene)"]; D [label="Organic phase contains alkaloid free bases"]; E [label="Aqueous phase (discarded plant matter)"]; F [label="Extract organic phase with dilute Sulfuric Acid (H₂SO₄)"]; G [label="Aqueous phase contains this compound"]; H [label="Organic phase (discarded)"]; I [label="Concentrate and cool aqueous phase"]; J [label="Crystallized this compound", fillcolor="#FBBC05"];

A -> B; B -> C; C -> D; C -> E [style=dashed]; D -> F; F -> G; F -> H [style=dashed]; G -> I; I -> J; } caption: "Acid-base extraction of quinine from Cinchona bark."

Conclusion

The discovery and isolation of this compound stand as a testament to the power of scientific inquiry in transforming traditional remedies into life-saving medicines. The work of Pelletier and Caventou not only provided a potent and reliable treatment for malaria but also laid the methodological foundation for the field of alkaloid chemistry. For modern drug development professionals, this historical achievement underscores the importance of natural products as a source of novel therapeutic agents and the critical role of robust chemical and clinical evaluation in unlocking their potential. The logical progression from ethnobotanical observation to chemical isolation and quantitative clinical validation remains a core paradigm in the pharmaceutical sciences.

dot digraph "Logical Flow of Quinine Discovery" { rankdir="TB"; node [shape=ellipse, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#EA4335"];

A [label="Observation of Cinchona bark's\nanti-fever properties"]; B [label="Use of powdered bark\nas a crude drug"]; C [label="Hypothesis of a single\n'active principle'"]; D [label="Application of chemical\nextraction techniques"]; E [label="Isolation of pure alkaloids\n(Quinine and Cinchonine)"]; F [label="Quantitative analysis of\nyield and efficacy"]; G [label="Development of standardized\ndosage forms (this compound)"];

A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; } caption: "The scientific inquiry pathway to this compound."

References

Quinine Sulfate's Mechanism of Action Against Malaria Parasites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinine, a cornerstone of antimalarial therapy for centuries, continues to be a crucial tool in the fight against Plasmodium falciparum, the deadliest species of malaria parasite. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the antimalarial action of quinine sulfate. The primary mechanism involves the disruption of heme detoxification within the parasite's digestive vacuole. Quinine accumulates in this acidic organelle and interferes with the biocrystallization of toxic heme into inert hemozoin, leading to a buildup of free heme and subsequent oxidative stress-induced parasite death. Additionally, emerging evidence points to a secondary target, the P. falciparum purine nucleoside phosphorylase (PfPNP), an enzyme critical for the parasite's purine salvage pathway. This guide synthesizes the current understanding of these mechanisms, presents quantitative data on quinine's efficacy, details key experimental protocols for its study, and provides visual representations of the involved pathways and workflows.

Core Mechanism of Action: Inhibition of Hemozoin Biocrystallization

The most widely accepted mechanism of quinine's antimalarial activity centers on the disruption of the parasite's heme detoxification process.[1][2] During its intraerythrocytic stage, the malaria parasite digests large amounts of the host's hemoglobin in its acidic digestive vacuole to obtain essential amino acids.[3] This process releases toxic free heme (ferriprotoporphyrin IX), which can damage parasite membranes and inhibit enzymatic activity.[4] To protect itself, the parasite polymerizes this toxic heme into an insoluble, inert crystalline substance called hemozoin, also known as malaria pigment.[3][4]

Quinine, as a weak base, readily accumulates in the acidic environment of the parasite's digestive vacuole.[5] It is theorized to inhibit the formation of hemozoin by binding to heme, thereby preventing its incorporation into the growing hemozoin crystal.[3][6] This leads to an accumulation of toxic, soluble heme within the parasite, causing oxidative damage to cellular components and ultimately leading to parasite lysis and death.[3][6] Some studies suggest that quinine may cap the growing faces of the hemozoin crystal, a mechanism described as "step-pinning," which effectively halts the detoxification process.

Signaling Pathway: Heme Detoxification and its Inhibition by Quinine

Caption: Heme detoxification pathway in P. falciparum and its inhibition by quinine.

Secondary Mechanism of Action: Targeting Purine Nucleoside Phosphorylase (PfPNP)

Recent research has identified P. falciparum purine nucleoside phosphorylase (PfPNP) as a potential secondary target of quinine.[5][7] Malaria parasites are incapable of synthesizing purines de novo and rely on a salvage pathway to acquire them from the host for DNA and RNA synthesis.[8] PfPNP is a key enzyme in this pathway.

Studies utilizing cellular thermal shift assays (CETSA) coupled with mass spectrometry have demonstrated that quinine binds to PfPNP.[5][7] This binding occurs within the enzyme's active site and has been shown to have a low nanomolar affinity, suggesting that this interaction could significantly contribute to quinine's therapeutic effect by disrupting the parasite's ability to replicate its genetic material.[4][5][7]

Signaling Pathway: Inhibition of the Parasite's Purine Salvage Pathway

Caption: Inhibition of PfPNP by quinine disrupts the parasite's purine salvage pathway.

Quantitative Data on Quinine Efficacy

The in vitro efficacy of quinine is typically quantified by its 50% inhibitory concentration (IC50), the concentration of the drug required to inhibit parasite growth by 50%. These values can vary depending on the geographic origin and drug-resistance profile of the P. falciparum strain.

| P. falciparum Strain | Resistance Profile | Mean IC50 (nM) | Reference(s) |

| 3D7 | Chloroquine-sensitive | 108 | [6] |

| HB3 | Chloroquine-sensitive | 319 | [6] |

| K1 | Chloroquine-resistant | - | [9] |

| W2 | Chloroquine-resistant, Mefloquine-resistant | 720 | [6] |

| Dd2 | Chloroquine-resistant, Mefloquine-resistant | 602 | [6] |

| Cam3.II | Quinine-resistant, Chloroquine-resistant | ~90 | [10] |

| NF54 | Quinine-sensitive, Chloroquine-sensitive | ~10 | [10] |

| Gabonese Isolates (Franceville) | - | 156.7 | |

| Gabonese Isolates (Bakoumba) | 10.2% Quinine-resistant | 385.5 | |

| Indian Field Isolates | Chloroquine-resistant | Higher than reference strains | [9] |

| Thai-Myanmar Border Isolates | Mefloquine-resistant | Significantly higher in resistant strains | [11] |

Experimental Protocols

In Vitro Hemozoin Inhibition Assay (β-Hematin Formation Assay)

This assay spectrophotometrically quantifies the inhibition of β-hematin (a synthetic form of hemozoin) formation.

Methodology:

-

Preparation of Reagents:

-

Hemin chloride stock solution (e.g., in DMSO).

-

Acetate buffer (e.g., 1 M, pH 4.8).

-

Test compound (this compound) and control inhibitor (e.g., chloroquine) solutions at various concentrations.

-

Aqueous pyridine solution (e.g., 5% v/v, pH 7.5).

-

-

Assay Procedure:

-

In a 96-well plate, add the hemin solution diluted in acetate buffer.

-

Add the test compound or control inhibitor to the wells. Include wells with no inhibitor as a positive control for β-hematin formation and wells without an initiator (if used) as a negative control.

-

An initiator of β-hematin formation, such as Tween 20, can be added.

-

Incubate the plate (e.g., for 60 minutes or longer) to allow for β-hematin formation.

-

After incubation, add the aqueous pyridine solution. Pyridine forms a low-spin complex with free (unreacted) hematin but not with the insoluble β-hematin.

-

Measure the absorbance at a specific wavelength (e.g., 415 nm, with a reference at 630 nm) using a microplate reader.

-

-

Data Analysis:

-

The amount of unreacted hematin is proportional to the absorbance.

-

Calculate the percentage of inhibition of β-hematin formation for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.[10][12][13]

-

In Vitro P. falciparum Culture and Drug Susceptibility Testing

These assays measure the ability of a drug to inhibit the growth of live malaria parasites in culture.

Methodology:

-

P. falciparum Culture:

-

Maintain asynchronous or synchronized (e.g., using 5% sorbitol treatment for ring-stage parasites) cultures of P. falciparum in human erythrocytes.

-

Use complete culture medium (e.g., RPMI-1640 supplemented with human serum or Albumax II) and maintain the cultures in a controlled atmosphere (e.g., 5% CO₂, 5% O₂, 90% N₂) at 37°C.

-

-

Drug Plate Preparation:

-

Prepare serial dilutions of this compound and control drugs in a 96-well microplate. Include drug-free wells as a control for normal parasite growth.

-

-

Incubation:

-

Add the parasite culture (typically at a starting parasitemia of 0.5-1%) to the pre-dosed plate.

-

Incubate the plate for a defined period (e.g., 48-72 hours).

-

-

Quantification of Parasite Growth:

-

SYBR Green I-based Assay: This method quantifies the parasite DNA.

-

Histidine-Rich Protein 2 (HRP2)-based ELISA: This assay measures the amount of HRP2, a protein secreted by the parasite.

-

After incubation, lyse the cells and transfer the supernatant to an ELISA plate pre-coated with anti-HRP2 antibodies.

-

Perform a standard sandwich ELISA protocol using a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) and a chromogenic substrate.

-

Measure the absorbance, which is proportional to the amount of HRP2 and, therefore, to parasite growth.[1][3][17][18][19]

-

-

-

Data Analysis:

-

For both methods, calculate the percentage of growth inhibition for each drug concentration relative to the drug-free control.

-

Determine the IC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting to a sigmoidal dose-response curve.

-

Experimental Workflow: In Vitro Drug Susceptibility Testing

Caption: Workflow for in vitro antimalarial drug susceptibility testing.

Conclusion

The mechanism of action of this compound against Plasmodium falciparum is multifaceted, with the inhibition of hemozoin biocrystallization being the primary and most well-established pathway. The accumulation of quinine in the parasite's digestive vacuole and the subsequent disruption of heme detoxification remain a critical vulnerability of the parasite. Furthermore, the identification of PfPNP as a secondary target highlights the potential for quinine to interfere with other essential parasite metabolic pathways. A thorough understanding of these mechanisms, supported by robust quantitative data and standardized experimental protocols, is essential for the continued effective use of quinine in the face of emerging drug resistance and for the development of novel antimalarial therapies. The methodologies and data presented in this guide provide a comprehensive resource for researchers dedicated to advancing the field of antimalarial drug discovery and development.

References

- 1. iddo.org [iddo.org]

- 2. researchgate.net [researchgate.net]

- 3. Simple Histidine-Rich Protein 2 Double-Site Sandwich Enzyme-Linked Immunosorbent Assay for Use in Malaria Drug Sensitivity Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identifying purine nucleoside phosphorylase as the target of quinine using cellular thermal shift assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. iddo.org [iddo.org]

- 6. Investigating the activity of quinine analogues vs. chloroquine resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]

- 8. Quinine - Wikipedia [en.wikipedia.org]

- 9. In vitro susceptibility of Indian Plasmodium falciparum isolates to different antimalarial drugs & antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Simple Colorimetric Inhibition Assay of Heme Crystallization for High-Throughput Screening of Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mefloquine resistance in Plasmodium falciparum and increased pfmdr1 gene copy number - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A colorimetric high-throughput beta-hematin inhibition screening assay for use in the search for antimalarial compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Comparison of a SYBR Green I-Based Assay with a Histidine-Rich Protein II Enzyme-Linked Immunosorbent Assay for In Vitro Antimalarial Drug Efficacy Testing and Application to Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Assessment of Malaria In Vitro Drug Combination Screening and Mixed-Strain Infections Using the Malaria Sybr Green I-Based Fluorescence Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 17. journals.asm.org [journals.asm.org]

- 18. Enzyme-Linked Immunosorbent Assay for Detection of Plasmodium falciparum Histidine-Rich Protein 2 in Blood, Plasma, and Serum - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mesamalaria.org [mesamalaria.org]

Quinine Sulfate: A Comprehensive Technical Guide on its Chemical Structure and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the chemical structure and physicochemical properties of quinine sulfate, a historically significant antimalarial drug derived from the bark of the Cinchona tree.[1][2][3] Its continued relevance in treating certain muscular disorders and its use as a reference standard in fluorescence spectroscopy necessitate a thorough understanding of its characteristics.[2][4][5] This guide consolidates critical data, presents detailed experimental methodologies, and visualizes key information to support research and development activities.

Chemical Structure and Identification

This compound is the sulfate salt of quinine, an alkaloid with a complex heterocyclic structure.[5][6] The molecule consists of a quinoline ring system linked to a quinuclidine ring via a hydroxyl-substituted methylene bridge.[3][7] The chemical formula for this compound is (C₂₀H₂₄N₂O₂)₂·H₂SO₄, often found in its dihydrate form, (C₂₀H₂₄N₂O₂)₂·H₂SO₄·2H₂O.[8][9]

Below is a diagram representing the 2D chemical structure of the this compound salt.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source(s) |

| Molecular Formula | C₄₀H₅₀N₄O₈S | [4][5][8] |

| Molecular Weight | 746.9 g/mol | [4][5][6] |

| IUPAC Name | bis((R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol);sulfuric acid | [4][5] |

| CAS Number | 804-63-7 (Anhydrous) | [4][10][11] |

| 6119-70-6 (Dihydrate) | [1][12] | |

| Canonical SMILES | COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.OS(=O)(=O)O | [4] |

| InChI Key | RONWGALEIBILOG-UHFFFAOYSA-N | [4] |

Physicochemical Properties

The physical and chemical properties of this compound are critical for its formulation, stability, and pharmacokinetic profile. It typically appears as fine, white, needle-like crystals or a crystalline powder with an intensely bitter taste.[4][9][11] The compound is known to darken upon exposure to light.[8][9][13]

Table 2: Quantitative Physicochemical Properties of this compound

| Property | Value | Conditions / Notes | Source(s) |

| Melting Point | 235.2°C | Anhydrous form | [4][10] |

| ~225°C | Dihydrate form (decomposition) | [1][4][14] | |

| Water Solubility | 0.334 mg/mL | Predicted by ALOGPS | [2] |

| 10.8 g/L (10.8 mg/mL) | At 25°C (as bisulfate) | [8] | |

| Solubility in Other Solvents | Slightly soluble in ethanol | - | [4][9] |

| Soluble in a 2:1 mixture of chloroform and absolute alcohol | - | [4] | |

| Practically insoluble in diethyl ether | - | [4][9] | |

| pKa (Strongest Basic) | 9.05 | Predicted by Chemaxon | [2] |

| pKa (Strongest Acidic) | 13.89 | Predicted by Chemaxon | [2] |

| logP (Octanol/Water) | 2.82 | Predicted by ALOGPS | [2] |

| Optical Rotation [α]D | -240° to -248° | 200mg in 10mL of 0.1mol/L HCl at 25°C | [11] |

| Density | ~1.08 g/cm³ | Rough estimate | [4][10] |

Experimental Protocols for Property Determination

Accurate determination of physicochemical properties requires standardized experimental protocols. This section outlines the methodologies for measuring solubility, melting point, pKa, and optical rotation.

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[15][16]

Methodology:

-

Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol) in a sealed, temperature-controlled flask.[15]

-

Equilibration: The flask is agitated using a shaker or stirrer at a constant temperature for an extended period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.[15]

-

Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution via centrifugation and subsequent filtration through an inert filter (e.g., PTFE syringe filter).[15]

-

Quantification: The concentration of this compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[15]

-

Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature.[15]

The melting point is determined by heating a small sample in a capillary tube and observing the temperature range over which it melts.[17][18] Modern digital apparatus, such as a Mel-Temp, provides precise control and observation.[19]

Methodology:

-

Sample Preparation: A small amount of dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.[18][20] The tube is tapped to compact the sample at the sealed end.[19][20]

-

Apparatus Setup: The capillary tube is placed into the heating block of the melting point apparatus.[19]

-

Rapid Determination (Optional): If the approximate melting point is unknown, a rapid heating run (10-20°C/min) is performed to get an estimate.[19]

-

Precise Determination: A fresh sample is heated to about 10-15°C below the approximate melting point. The heating rate is then slowed to 1-2°C per minute.[17][19]

-

Observation: The temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded. This range is the melting point.[17]

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[21][22]

Methodology:

-

Calibration: The pH meter and electrode are calibrated using standard buffers (e.g., pH 4, 7, and 10).[21]

-

Sample Preparation: A solution of this compound is prepared at a known concentration (e.g., 1 mM) in water or a suitable co-solvent if solubility is low.[21][23] The solution is made acidic (e.g., to pH 1.8-2.0) with a strong acid like HCl.[21]

-

Titration: The solution is titrated with a standardized strong base (e.g., 0.1 M NaOH), added in small, precise increments.[21]

-

Data Collection: The pH of the solution is recorded after each addition of titrant, allowing the system to equilibrate.[21]

-

Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa values correspond to the pH at the half-equivalence points, which can be identified as the inflection points on the curve.[21][22]

Optical rotation, a characteristic of chiral molecules like quinine, is measured using a polarimeter.[24][25]

Methodology:

-

Solution Preparation: A solution of this compound is prepared by accurately weighing the sample and dissolving it in a specific solvent (e.g., 0.1 M HCl) in a volumetric flask to a precise concentration (c).[9][24]

-

Instrument Zeroing: The polarimeter tube of a known path length (l, in decimeters) is filled with the pure solvent, and the instrument is zeroed.[26]

-

Sample Measurement: The tube is rinsed and filled with the sample solution, ensuring no air bubbles are present.[26] The tube is placed in the polarimeter.

-

Rotation Reading: The observed angle of rotation (α) is measured. Multiple readings are typically taken and averaged.[25]

-

Calculation of Specific Rotation: The specific rotation [α] is calculated using Biot's law: [α] = α / (l * c).[24]

Mechanism of Action and Biological Interactions

Quinine's primary antimalarial action involves interfering with the malaria parasite's ability to digest hemoglobin. It is thought to inhibit hemozoin biocrystallization, leading to the accumulation of toxic heme, which kills the parasite.[4] Additionally, quinine has effects on muscle membranes and sodium channels, which is the basis for its use in certain muscular disorders.[2][5] In the context of drug development, it is also a known inhibitor of the P-glycoprotein (P-gp) efflux pump, an important consideration for drug-drug interactions and overcoming multidrug resistance in cancer therapy.[5]

References

- 1. This compound dihydrate, 6119-70-6 [thegoodscentscompany.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Quinine - Wikipedia [en.wikipedia.org]

- 4. Buy this compound | 804-63-7 | >98% [smolecule.com]

- 5. This compound | C40H50N4O8S | CID 16051948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound (2:1) | C40H50N4O8S | CID 56927704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound | 549-56-4 [chemicalbook.com]

- 9. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 10. Page loading... [guidechem.com]

- 11. chembk.com [chembk.com]

- 12. uspbpep.com [uspbpep.com]

- 13. Quinine | C20H24N2O2 | CID 3034034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Quinine sulphate, GR 99%+ - 207671-44-1 - Manufacturers & Suppliers in India [ottokemi.com]

- 15. benchchem.com [benchchem.com]

- 16. lup.lub.lu.se [lup.lub.lu.se]

- 17. chem.ucalgary.ca [chem.ucalgary.ca]

- 18. Determination of Melting Point [wiredchemist.com]

- 19. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 22. medwinpublishers.com [medwinpublishers.com]

- 23. enamine.net [enamine.net]

- 24. scilearn.sydney.edu.au [scilearn.sydney.edu.au]

- 25. digicollections.net [digicollections.net]

- 26. youtube.com [youtube.com]

A Technical Guide to the Photophysical Properties and Quantum Yield of Quinine Sulfate

For Researchers, Scientists, and Drug Development Professionals

Quinine, a naturally occurring alkaloid, is renowned not only for its historical significance in treating malaria but also for its distinct photophysical properties, which have established its sulfate salt as a widely used fluorescence standard.[1] This technical guide provides a comprehensive overview of the core photophysical characteristics of quinine sulfate, with a focus on its fluorescence quantum yield. It details the experimental protocols for its characterization and serves as a reference for its application in drug development and research. This compound is particularly valued as a fluorescence standard because it is stable in acidic aqueous solutions and its fluorescence is not significantly quenched by oxygen.[1]

Core Photophysical Properties

The photophysical behavior of this compound is intrinsically linked to its molecular structure and the surrounding solvent environment. It is most commonly studied in dilute sulfuric acid solutions (e.g., 0.05 M, 0.1 M, or 0.5 M H₂SO₄), where it exists in a dicationic form and exhibits strong fluorescence.[2][3][4]

Key characteristics include two primary absorption bands and a strong, broad emission band in the blue region of the visible spectrum.[3][5] The fluorescence quantum yield (Φf), which represents the efficiency of the fluorescence process, is notably high in these acidic conditions.[6]

The following tables summarize the key quantitative data for this compound, compiled from various sources to provide a comparative overview.

Table 1: Absorption and Emission Properties of this compound in Acidic Solution

| Property | Wavelength (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Solvent |

| Absorption Maximum (λabs) | ~250 | Not specified | 0.05 M H₂SO₄ |

| 310 | Not specified | 0.5 M H₂SO₄ | |

| 320, 350 | Not specified | H₂SO₄ | |

| 345 | Not specified | Not specified | |

| 347.5 | 5,700 | 0.5 M H₂SO₄ | |

| 349 | 5,700 | 0.5 M H₂SO₄ | |

| ~350 | 5,600 | 0.5 M H₂SO₄ | |

| Emission Maximum (λem) | ~450 | - | 0.05 M H₂SO₄ |

| 453 | - | 0.1 M H₂SO₄ | |

| 455-456 | - | Not specified | |

| 461 | - | Not specified | |

| 481 | - | H₂SO₄ |

Data compiled from multiple sources.[2][3][5][7][8][9][10][11] Note that slight variations in reported peak maxima can arise from differences in instrumentation and solvent concentration.

Table 2: Fluorescence Quantum Yield and Lifetime of this compound

| Property | Value | Solvent | Excitation Wavelength (nm) |

| Fluorescence Quantum Yield (Φf) | 0.546 | 0.5 M H₂SO₄ | 310 |

| 0.55 | 0.05 M H₂SO₄ | 350 | |

| ~0.58 | 0.1 M H₂SO₄ | 350 | |

| 0.60 | 0.1 M HClO₄ | 347.5 | |

| Fluorescence Lifetime (τ) | ~19 ns | 0.5 M H₂SO₄ | Not specified |

Data compiled from multiple sources.[2][3][6][7][12][13] The quantum yield of this compound is a well-established reference value for relative fluorescence measurements.

Experimental Protocol: Determination of Fluorescence Quantum Yield

The fluorescence quantum yield of a compound is typically determined using a comparative method, with a well-characterized standard like this compound.[14][15] This protocol outlines the steps for determining the relative quantum yield of an unknown sample.

-

Standard Solution: Prepare a stock solution of this compound dihydrate in 0.1 M H₂SO₄. From this stock, create a series of dilutions in 0.1 M H₂SO₄.[15]

-

Sample Solution: Prepare a stock solution of the unknown sample in a suitable solvent. The same solvent should ideally be used for both the standard and the sample to minimize variations due to refractive index differences.[15] Create a series of dilutions of the sample.

-

Concentration Range: The concentrations for both standard and sample solutions should be adjusted so that their absorbance at the excitation wavelength is kept below 0.1 to avoid inner-filter effects.[2][16]

-

Using a UV-Vis spectrophotometer, measure the absorbance of each diluted solution (both standard and sample) at the chosen excitation wavelength.[14]

-

The excitation wavelength should be one at which both the sample and the standard absorb light. A common choice when using this compound is around 350 nm.[3][14]

-

Using a spectrofluorometer, record the fluorescence emission spectrum for each of the prepared solutions.

-

The excitation wavelength must be identical to the one used for the absorbance measurements.[15]

-

For each measurement, integrate the area under the fluorescence emission curve to obtain the total fluorescence intensity.[16]

The fluorescence quantum yield of the sample (Φs) is calculated using the following equation:[15][17]

Φs = Φr * (Is / Ir) * (Ar / As) * (ns² / nr²)

Where:

-

Φr is the known quantum yield of the reference standard (e.g., 0.546 for this compound in 0.5 M H₂SO₄).[2][7]

-

Is and Ir are the integrated fluorescence intensities of the sample and the reference, respectively.[16]

-

As and Ar are the absorbances of the sample and the reference at the excitation wavelength.[15]

-

ns and nr are the refractive indices of the sample and reference solutions, respectively. If the same solvent is used, this term (ns²/nr²) cancels out to 1.[16]

A more robust method involves plotting the integrated fluorescence intensity versus absorbance for the series of dilutions for both the sample and the standard. The slope (gradient) of these plots is then used in the calculation, which can improve accuracy.[15][16]

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the fluorescence quantum yield of a sample using this compound as a reference standard.

References

- 1. web.colby.edu [web.colby.edu]

- 2. This compound [omlc.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Interaction of this compound with anionic micelles of sodium dodecylsulfate: A time-resolved fluorescence spectroscopy at different pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fluorescence Analysis of Quinine in Commercial Tonic Waters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quinine - Wikipedia [en.wikipedia.org]

- 7. This compound [omlc.org]

- 8. Spectrum [Quinine] | AAT Bioquest [aatbio.com]

- 9. Testing Fluorescence Lifetime Standards using Two-Photon Excitation and Time-Domain Instrumentation: Fluorescein, this compound and Green Fluorescent Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PhotochemCAD | this compound [photochemcad.com]

- 11. Solved 1. The molar absorptivity of this compound is 5600 | Chegg.com [chegg.com]

- 12. dreem.openfluor.org [dreem.openfluor.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. faculty.fortlewis.edu [faculty.fortlewis.edu]

- 15. benchchem.com [benchchem.com]

- 16. rsc.org [rsc.org]

- 17. pubs.rsc.org [pubs.rsc.org]

The Historical Use of Quinine Sulfate in the Treatment of Malaria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of the historical use of quinine sulfate, the first effective chemical compound for treating malaria. It details the compound's origins, its mechanism of action as understood through historical and modern lenses, and the methodologies of seminal experiments that established its efficacy.

Introduction: From Cinchona Bark to Purified Alkaloid

The therapeutic journey of quinine began centuries before its isolation. Indigenous populations of the Andes, particularly in Peru, used the bark of the Cinchona tree to treat fevers and shivering.[1][2] Jesuit missionaries learned of the bark's properties and introduced it to Europe around 1632, where it became known as "Jesuit's bark" or "Peruvian bark".[3] For nearly two centuries, the powdered bark, often mixed with wine, was the primary treatment for the intermittent fevers characteristic of malaria.[4]

The era of modern chemotherapy for malaria began in 1820 when French chemists Pierre-Joseph Pelletier and Joseph-Bienaimé Caventou successfully isolated the active alkaloid from the bark, naming it quinine.[5][6][7] This breakthrough allowed for standardized dosing and marked the first time a chemical compound was used to treat an infectious disease.[7] this compound quickly became the gold standard for malaria treatment and remained so until the development of synthetic antimalarials in the 1940s.

Mechanism of Action

While early use was entirely empirical, modern research has elucidated several mechanisms by which quinine exerts its antimalarial effect. The precise and complete mechanism remains a subject of study, but it is understood to be a multi-targeted process.[8]

Primary Mechanism: Inhibition of Heme Detoxification

The most widely accepted mechanism of action involves the disruption of the parasite's detoxification pathway for heme.[9] Inside the host red blood cell, the Plasmodium parasite digests hemoglobin to acquire essential amino acids. This process releases large quantities of toxic free heme. The parasite protects itself by biocrystallizing the heme into an inert, insoluble polymer called hemozoin (also known as malaria pigment).[8][10]

Quinine, a weak base, is thought to accumulate in the acidic food vacuole of the parasite.[8] There, it binds to heme molecules, forming a complex that caps the growing hemozoin crystal, preventing further polymerization.[9][10] This inhibition leads to the accumulation of toxic, free heme within the parasite. The buildup of heme is believed to cause oxidative damage to cellular components, including membranes, proteins, and DNA, and to inhibit key enzymes like cysteine proteases that are essential for hemoglobin digestion, ultimately leading to parasite death.[1][8][10]

References

- 1. Quinine - Wikipedia [en.wikipedia.org]

- 2. The metabolic effects of quinine in children with severe and complicated Plasmodium falciparum malaria in Dar es Salaam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quinine, an old anti-malarial drug in a modern world: role in the treatment of malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Purine Salvage Pathways in the Intraerythrocytic Malaria Parasite Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Plasmodium falciparum in culture: establishment of additional strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tm.mahidol.ac.th [tm.mahidol.ac.th]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

Quinine Sulfate: A Cornerstone of Stereochemistry - An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinine sulfate, a salt of the naturally occurring cinchona alkaloid, has a rich history not only as an antimalarial agent but also as a pivotal chiral molecule in the field of stereochemistry. Its unique and rigid bicyclic structure, adorned with multiple stereogenic centers, makes it an invaluable tool for the separation of enantiomers and as a catalyst in asymmetric synthesis. This technical guide provides a comprehensive overview of the stereochemical aspects of this compound, including its structure, its application as a chiral resolving agent, and its role in asymmetric catalysis. Detailed experimental protocols and quantitative data are presented to offer a practical resource for researchers in organic chemistry and drug development.

The Chiral Architecture of Quinine

Quinine is a diastereomer of quinidine, both of which are found in the bark of the Cinchona tree.[1] The quinine molecule possesses a complex and rigid structure containing four stereogenic centers, located at the C3, C4, C8, and C9 positions.[2] This gives rise to 16 possible stereoisomers, with naturally occurring quinine being the (-)-enantiomer.[2] The absolute configuration of the chiral centers in quinine is (8S,9R).[2] This well-defined three-dimensional arrangement is the foundation of its utility in stereoselective transformations.

The structure of quinine consists of a quinoline ring system linked to a quinuclidine bicyclic system via a hydroxymethylene bridge.[2] The nitrogen atom of the quinuclidine ring is basic, allowing for the formation of diastereomeric salts with racemic acids, a key principle in its application as a resolving agent.

This compound as a Chiral Resolving Agent

One of the most significant applications of quinine in stereochemistry is as a chiral resolving agent for the separation of racemic mixtures of acids.[1][3] The basic nitrogen on the quinuclidine ring of quinine reacts with a racemic acid to form a pair of diastereomeric salts. These diastereomers possess different physical properties, such as solubility, which allows for their separation by fractional crystallization.[3]

Mechanism of Chiral Resolution

The principle behind chiral resolution using quinine lies in the formation of diastereomers with distinct physicochemical properties. When a racemic acid, (±)-Acid, is reacted with a single enantiomer of a chiral base, such as (-)-quinine, two diastereomeric salts are formed: [(-)-quinine:(+)-Acid] and [(-)-quinine:(-)-Acid]. Due to their different three-dimensional structures, these salts exhibit different solubilities in a given solvent system. This difference allows for the selective crystallization of the less soluble diastereomeric salt, which can then be isolated by filtration. Subsequent treatment of the isolated salt with a strong acid regenerates the enantiomerically enriched acid and the quinine resolving agent, which can often be recovered and reused.

dot```dot graph Chiral_Resolution_Mechanism { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#34A853"];

Racemic_Acid [label="Racemic Acid\n(±)-Acid"]; Quinine [label="Chiral Resolving Agent\n(-)-Quinine"]; Diastereomeric_Salts [label="Mixture of Diastereomeric Salts\n[(-)-Quinine:(+)-Acid]\n[(-)-Quinine:(-)-Acid]"]; Separation [label="Fractional Crystallization\n(based on differential solubility)"]; Less_Soluble_Salt [label="Less Soluble Diastereomeric Salt\n(e.g., [(-)-Quinine:(+)-Acid])"]; More_Soluble_Salt [label="More Soluble Diastereomeric Salt\n(in solution)"]; Acidification1 [label="Acidification"]; Acidification2 [label="Acidification"]; Enriched_Acid [label="Enantiomerically Enriched Acid\n(+)-Acid"]; Recovered_Quinine1 [label="Recovered (-)-Quinine"]; Enriched_Acid2 [label="Enantiomerically Enriched Acid\n(-)-Acid"]; Recovered_Quinine2 [label="Recovered (-)-Quinine"];

Racemic_Acid -> Diastereomeric_Salts; Quinine -> Diastereomeric_Salts; Diastereomeric_Salts -> Separation; Separation -> Less_Soluble_Salt [label="Solid Phase"]; Separation -> More_Soluble_Salt [label="Liquid Phase"]; Less_Soluble_Salt -> Acidification1; More_Soluble_Salt -> Acidification2; Acidification1 -> Enriched_Acid; Acidification1 -> Recovered_Quinine1; Acidification2 -> Enriched_Acid2; Acidification2 -> Recovered_Quinine2; }

Caption: Experimental workflow for Sharpless Asymmetric Dihydroxylation.

Experimental Protocol: Asymmetric Dihydroxylation of Styrene using AD-mix-β

Materials:

-

Styrene

-

AD-mix-β

-

tert-Butanol

-

Water

-

Sodium sulfite

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware

Procedure:

-

Reaction Setup:

-

In a round-bottom flask, prepare a mixture of tert-butanol and water (1:1 v/v).

-

Add AD-mix-β to the solvent mixture and stir until the solids are dissolved, resulting in a clear, two-phase system.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add styrene to the cold, stirred reaction mixture.

-

-

Reaction:

-

Stir the reaction vigorously at 0 °C for 24 hours or until the reaction is complete (monitored by TLC).

-

-

Workup:

-

Quench the reaction by adding solid sodium sulfite and stirring for 1 hour.

-

Allow the mixture to warm to room temperature.

-

Add ethyl acetate and stir.

-

Separate the organic layer. Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

-

Purification and Analysis:

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude diol.

-

Purify the crude product by flash column chromatography on silica gel.

-

Determine the yield and enantiomeric excess of the purified (R)-1-phenyl-1,2-ethanediol.

-

Quantitative Data for Sharpless Asymmetric Dihydroxylation

| Alkene Substrate | Chiral Ligand System | Yield (%) | Enantiomeric Excess (ee, %) |

| Styrene | AD-mix-β | >95 | >99 |

| trans-Stilbene | AD-mix-β | 97 | >99 |

| 1-Decene | AD-mix-β | 90 | 97 |

Note: Yields and ee values can vary depending on the specific reaction conditions and substrate.

Quinine-Catalyzed Asymmetric Michael Addition

Quinine and its derivatives also serve as effective organocatalysts for asymmetric Michael additions, a fundamental carbon-carbon bond-forming reaction. [4]In these reactions, the quinine catalyst activates the nucleophile and/or the electrophile and controls the stereochemical outcome of the addition.

Experimental Protocol: Quinine-Catalyzed Michael Addition of Malononitrile to Chalcone

Materials:

-

Chalcone

-

Malononitrile

-

Quinine

-

Toluene

-

Aluminum isopropoxide (Al(OiPr)₃)

-

Standard laboratory glassware under an inert atmosphere

Procedure:

-

Catalyst Preparation:

-

In a dry reaction tube under a nitrogen atmosphere, add quinine and chalcone to dry toluene.

-

Add a solution of Al(OiPr)₃ in toluene and stir the mixture at room temperature for 1 hour to form the active catalyst complex. [4]

-

-

Michael Addition:

-

Cool the reaction mixture to 0 °C.

-

Add a solution of malononitrile in toluene to the reaction mixture.

-

Stir the reaction at 0 °C for the specified time (e.g., 80 hours), monitoring the progress by TLC. [4]

-

-

Purification and Analysis:

-

Upon completion, directly purify the reaction mixture by column chromatography on silica gel.

-

Determine the yield and enantiomeric excess of the Michael adduct.

-

Quantitative Data for Quinine-Catalyzed Michael Addition

| Chalcone Derivative | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) |

| Chalcone | Quinine/Al(OiPr)₃ | 95 | 85 |

| 4-Chlorochalcone | Quinine/Al(OiPr)₃ | 98 | 90 |

| 4-Methylchalcone | Quinine/Al(OiPr)₃ | 96 | 82 |

Data sourced from representative literature.[4]

Stereochemistry and Biological Activity

The stereochemistry of quinine and its diastereomer, quinidine, has a profound impact on their biological activities. While both are effective antimalarial agents, their pharmacological profiles differ in other aspects. For instance, quinidine is used as a class I antiarrhythmic agent, a property not as pronounced in quinine. This difference in biological activity underscores the importance of stereochemistry in drug action, where the specific three-dimensional arrangement of a molecule dictates its interaction with biological targets such as enzymes and receptors.

Conclusion

This compound remains a molecule of immense importance in the field of stereochemistry. Its rigid chiral framework provides a powerful tool for the resolution of racemic mixtures and the development of highly efficient asymmetric catalysts. The principles and protocols outlined in this guide demonstrate the versatility of quinine and its derivatives in controlling stereochemical outcomes, making them indispensable reagents for chemists in academia and industry. The continued exploration of quinine-based catalysts and resolving agents promises to yield new and innovative solutions for the synthesis of enantiomerically pure compounds, particularly in the realm of pharmaceutical development.

References

Solubility Profile of Quinine Sulfate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinine sulfate, a cornerstone in the treatment of malaria, is a crystalline powder whose therapeutic efficacy is intrinsically linked to its physicochemical properties, notably its solubility.[1] As the sulfate salt of the natural alkaloid quinine, its solubility characteristics are pivotal for formulation development, bioavailability, and analytical method design.[1][2] This technical guide provides a comprehensive overview of the solubility of this compound in various organic solvents, complete with quantitative data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

The solubility of a pharmaceutical compound dictates its dissolution rate and, consequently, its absorption in the body. For this compound, a compound with a complex structure, solubility is influenced by factors such as the solvent's polarity, temperature, and the pH of the medium in the case of aqueous or mixed solvent systems.[3][4] Understanding its solubility in organic solvents is particularly crucial for processes such as extraction, purification, and the development of non-aqueous formulations.

Quantitative Solubility Data

The solubility of this compound in organic solvents is generally limited. The available quantitative and qualitative data are summarized in the table below for easy comparison. It is important to note that solubility is temperature-dependent; where available, the temperature at which the measurement was taken is provided.

| Organic Solvent | Temperature (°C) | Solubility | Reference |

| Ethanol (95%) | 25 | Slightly soluble | [1] |

| Ethanol (99.5%) | 25 | Slightly soluble | [1] |

| Ethanol | 25 | ~0.83 g/100 mL ("1 part in 120 parts") | [5] |

| Ethanol | 80 | Soluble | [5][6] |

| Chloroform | 25 | Slightly soluble | [1][5] |

| Diethyl Ether | 25 | Practically insoluble | [1][5] |

| Methanol | Not Specified | Data not readily available | |

| Acetone | Not Specified | Practically insoluble | [7] |

| Acetic Acid (100%) | Not Specified | Freely soluble | [1] |

| Acetic Anhydride | Not Specified | Freely soluble | [1] |

Note: The descriptive terms for solubility are as defined in pharmacopeias, where "slightly soluble" typically corresponds to a solvent volume of 100-1000 parts required for one part of solute, and "practically insoluble" requires more than 10,000 parts of solvent.

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a fundamental experimental procedure in pharmaceutical sciences. The following protocols outline the widely accepted shake-flask method for determining the equilibrium solubility of this compound, followed by quantification using High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.

Equilibrium Solubility Determination: Shake-Flask Method

The shake-flask method is a reliable technique for determining the thermodynamic equilibrium solubility of a compound.[8][9]

Materials:

-

This compound powder

-

Selected organic solvent of interest

-

Glass vials or flasks with airtight seals

-

Temperature-controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

Procedure:

-

Add an excess amount of this compound powder to a glass vial. The excess solid is crucial to ensure that the solution reaches saturation.

-

Add a known volume of the desired organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker and agitate at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.[10]

-

After the equilibration period, cease agitation and allow the suspension to settle.

-

To separate the undissolved solid, centrifuge the vial at a high speed.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a chemically inert syringe filter to remove any remaining solid particles.[8]

-

The clear filtrate is the saturated solution of this compound in the chosen solvent at the specified temperature.

-

Quantify the concentration of this compound in the filtrate using a suitable analytical method as described below.

Quantification of this compound

HPLC is a precise and specific method for determining the concentration of this compound.[11][12]

Instrumentation and Conditions (Example):

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[11]

-

Mobile Phase: A mixture of methanol and water (e.g., 30:70 v/v), adjusted to a specific pH if necessary.[11]

-

Injection Volume: 20 µL.[13]

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen organic solvent.

-

Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.

-

Sample Analysis: Dilute the saturated filtrate (from the shake-flask experiment) with the mobile phase to a concentration that falls within the range of the calibration curve.

-

Inject the diluted sample into the HPLC system and record the peak area.

-

Concentration Calculation: Determine the concentration of this compound in the diluted sample from the calibration curve. Calculate the original concentration in the saturated solution by accounting for the dilution factor.

UV-Vis spectrophotometry offers a simpler and faster method for quantification, provided that no other components in the solution absorb at the analytical wavelength.[14]

Instrumentation and Conditions:

-

Spectrophotometer: A UV-Vis spectrophotometer.

-

Cuvettes: Quartz cuvettes with a 1 cm path length.

-

Analytical Wavelength: The wavelength of maximum absorbance (λmax) for this compound (e.g., around 248 nm or 345 nm in acidic medium).[15]

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen organic solvent.

-

Calibration Curve: Measure the absorbance of each standard solution at the λmax. Plot a calibration curve of absorbance versus concentration (Beer's Law plot).

-

Sample Analysis: Dilute the saturated filtrate with the solvent to an absorbance value that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample.

-

Concentration Calculation: Determine the concentration of this compound in the diluted sample from the calibration curve. Calculate the original concentration in the saturated solution by accounting for the dilution factor.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the experimental determination of this compound solubility.

Caption: A generalized workflow for determining equilibrium solubility.

Conclusion

This technical guide has provided a summary of the solubility of this compound in various organic solvents, detailed experimental protocols for its determination, and a visual workflow of the process. The limited solubility of this compound in many common organic solvents underscores the importance of careful solvent selection in manufacturing, formulation, and analytical testing. The provided protocols for the shake-flask method coupled with HPLC or UV-Vis analysis offer robust and reliable means for researchers to determine the solubility of this compound in their specific applications. Further research to expand the quantitative solubility data in a wider range of organic solvents and at various temperatures would be beneficial for the scientific and pharmaceutical communities.

References

- 1. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 2. iosrjournals.org [iosrjournals.org]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Buy this compound | 804-63-7 | >98% [smolecule.com]

- 5. fao.org [fao.org]

- 6. organic chemistry - What is the solubility of quinine suphate in 98% ethanol? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 7. drugfuture.com [drugfuture.com]

- 8. benchchem.com [benchchem.com]

- 9. bioassaysys.com [bioassaysys.com]

- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 11. ijnrd.org [ijnrd.org]

- 12. rjptonline.org [rjptonline.org]

- 13. Establishment and Validation of Stability-indicating Approach for Quantifying Dihydroquinine in the Quinine Sulphate Pharmaceutical Dosage form by RP-HPLC – Oriental Journal of Chemistry [orientjchem.org]

- 14. cabidigitallibrary.org [cabidigitallibrary.org]

- 15. uspnf.com [uspnf.com]

pharmacokinetics and metabolism of quinine sulfate in vivo

An In-depth Technical Guide to the In Vivo Pharmacokinetics and Metabolism of Quinine Sulfate

Introduction

Quinine, an alkaloid originally derived from the bark of the Cinchona tree, is a cornerstone in the treatment of malaria, particularly against resistant strains of Plasmodium falciparum. It also finds application in managing certain muscular disorders.[1] Understanding the in vivo journey of its salt form, this compound—from administration to elimination—is critical for optimizing therapeutic efficacy and minimizing its associated toxicities, which are often concentration-dependent. This technical guide provides a comprehensive overview of the pharmacokinetics, metabolism, and relevant experimental methodologies for studying this compound, tailored for researchers and drug development professionals.

Pharmacokinetics of this compound

The disposition of quinine in the body is characterized by rapid absorption, extensive distribution and metabolism, and primarily renal excretion of its metabolites. The severity of malaria infection can significantly alter these pharmacokinetic parameters.[2]

Absorption

Following oral administration, this compound is typically rapidly and almost completely absorbed, with over 70-90% of the dose reaching systemic circulation.[2][3][4] Maximum plasma concentrations (Cmax) are generally achieved between 1 and 3 hours (Tmax) post-administration in healthy individuals.[2] While the absolute oral bioavailability is high, indicating minimal first-pass metabolism, factors such as food can influence the absorption profile.[4]

Distribution

Quinine exhibits a large apparent volume of distribution (Vd), which is significantly influenced by the patient's clinical state. In healthy subjects, the Vd can range from 86.8 to 157.4 L.[2] However, in patients with malaria, the Vd is often decreased.[2] This reduction is partly attributed to increased plasma protein binding, primarily to α-1-acid glycoprotein, the levels of which rise during infection.[2]

Metabolism

The liver is the primary site of quinine biotransformation, with over 80% of the drug being metabolized before excretion.[1][2] The metabolic processes are extensive and primarily oxidative.

-

Primary Pathway: The major metabolic pathway is hydroxylation at the 3-position of the quinuclidine ring, forming the principal and active metabolite, 3-hydroxyquinine.[5][6][7]

-

Key Enzyme: This reaction is predominantly catalyzed by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[6][8] The formation rate of 3-hydroxyquinine shows a significant correlation with CYP3A4 activity.[8]

-

Other Metabolites: At least seven metabolites have been detected in human urine.[5][7] Besides 3-hydroxyquinine, other identified metabolites include 2'-oxoquininone and quinine-O-glucuronide.[5][7] Glucuronidation represents another important pathway for quinine elimination, involving direct conjugation of the parent drug.[6]

-

Enzymatic Contribution: While CYP3A4 is the major contributor to 3-hydroxylation, other enzymes like CYP1A2 and CYP2C19 do not appear to be significantly involved in the formation of other minor metabolites in vivo.[6]

Excretion

Quinine and its metabolites are eliminated from the body primarily through the kidneys. Approximately 20% of an administered dose is excreted as unchanged drug in the urine.[1] The remainder is excreted as various metabolites. The elimination half-life (t1/2) of quinine is variable, averaging around 11.6 hours in patients with complicated malaria and 6.1 to 9.7 hours in healthy individuals.[9][10] This half-life can be prolonged in cases of severe malaria or hepatic impairment.[9][10]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of quinine from various studies, highlighting the differences between healthy subjects and malaria patients.

Table 1: Summary of Quinine Pharmacokinetic Parameters in Adults

| Parameter | Healthy Subjects | Uncomplicated Malaria Patients | Complicated Malaria Patients | Source(s) |

| Cmax (mg/L) | 2.41 ± 0.76 to 6.68 ± 3.00 | 5.54 to 17.62 | 0.4–1.22 (µg/ml/kg) | [3][9] |

| Tmax (h) | 1 - 3 | 1.7 - 4.0 | 1.1 - 4.0 | [2][9] |

| Vd/F (L or L/kg) | 86.8 - 157.4 L | 1.12 - 3.05 L/kg | 0.53 - 1.5 L/kg | [2][9][11] |

| CL/F (L/h) | 6.6 - 9.6 | 1.12 - 1.48 | 0.045 ± 0.015 to 0.07 ± 0.01 | [2][11] |

| t1/2 (h) | 6.1 ± 1.5 to 9.7 | 7.2 ± 3.3 | 11.6 ± 4.6 to 16.8 ± 3.1 | [9][10] |

| Vd/F: Apparent Volume of Distribution; CL/F: Apparent Total Clearance; Cmax: Maximum Plasma Concentration; Tmax: Time to Cmax; t1/2: Elimination Half-life. Values are presented as ranges or mean ± SD. |

Table 2: Major Quinine Metabolites and Associated Enzymes

| Metabolite | Metabolic Pathway | Primary Enzyme(s) | Source(s) |

| 3-Hydroxyquinine | Hydroxylation | CYP3A4 | [6][8] |

| 2'-Oxoquininone | Oxidation | Not fully elucidated | [5][7] |

| Quinine-O-glucuronide | Glucuronidation | UGTs (unspecified) | [5][6][7] |

| CYP: Cytochrome P450; UGT: UDP-glucuronosyltransferase |

Experimental Protocols for In Vivo Pharmacokinetic Studies

The methodologies employed in quinine pharmacokinetic studies generally follow a standardized approach.

Study Design and Subjects

-

Design: Studies often utilize a randomized crossover or parallel-group design.[6] Both single-dose and multiple-dose regimens are used to characterize steady-state kinetics.[2][10]

-

Population: Participants typically include healthy adult volunteers or patients diagnosed with uncomplicated or severe falciparum malaria.[2][6] Exclusion criteria often include pregnancy, significant organ dysfunction, and use of interacting medications.

Dosing and Administration

-

Drug Product: this compound is administered orally, commonly in doses ranging from 500 mg to 600 mg of the salt (or 8-10 mg/kg of the base).[2][6][7][12][13]

-

Administration: Doses are typically administered with water after a period of fasting to standardize absorption conditions.

Sample Collection

-

Blood Sampling: Venous blood samples are collected in heparinized tubes at multiple time points. A typical schedule includes pre-dose (0 hours) and numerous post-dose time points (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24, 36, 48, 72, and 96 hours) to adequately define the concentration-time curve.[2][6] Plasma is separated by centrifugation and stored at -20°C or lower until analysis.[13]

-

Urine Sampling: Urine is often collected over specified intervals (e.g., 0-12h, 12-24h, 24-48h) to determine the renal clearance of the parent drug and its metabolites.[6]

Bioanalytical Method

-

Technique: The quantification of quinine and its major metabolite, 3-hydroxyquinine, in plasma and urine is predominantly performed using a validated High-Performance Liquid Chromatography (HPLC) method with ultraviolet (UV) or fluorescence detection.[2][5][6][13]

-

Procedure: The method involves protein precipitation or liquid-liquid extraction to isolate the analytes from the biological matrix, followed by chromatographic separation on a C18 column and quantification against a standard curve.[4]

Visualizations

Metabolic Pathway of Quinine

Caption: Primary metabolic pathways of this compound in vivo.

Experimental Workflow for a Quinine Pharmacokinetic Study

Caption: Generalized workflow for a clinical pharmacokinetic study of quinine.

Conclusion

The in vivo pharmacokinetics of this compound are well-characterized by rapid oral absorption, extensive distribution that is altered by malaria infection, and predominant hepatic metabolism via CYP3A4 to its main metabolite, 3-hydroxyquinine. A significant portion is also directly conjugated or excreted unchanged in the urine. The variability in pharmacokinetic parameters, especially between healthy and malaria-infected populations, underscores the importance of continued research to refine dosing strategies. The established experimental protocols, centered around robust HPLC-based bioanalysis, provide a reliable framework for future investigations into this vital antimalarial agent.

References

- 1. This compound | C40H50N4O8S | CID 16051948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pharmacokinetic Parameters of Quinine in Healthy Subjects and in Patients with Uncomplicated Malaria in Nigeria: Analysis of Data using a Population Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fip.org [fip.org]

- 4. Is quinine a suitable probe to assess the hepatic drug-metabolizing enzyme CYP3A4? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolism of quinine in man: identification of a major metabolite, and effects of smoking and rifampicin pretreatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolism and elimination of quinine in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Enzyme kinetics for the formation of 3-hydroxyquinine and three new metabolites of quinine in vitro; 3-hydroxylation by CYP3A4 is indeed the major metabolic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Clinical pharmacokinetics of quinine and its relationship with treatment outcomes in children, pregnant women, and elderly patients, with uncomplicated and complicated malaria: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. accessdata.fda.gov [accessdata.fda.gov]